2,2,2-trifluoroethyl 2-({[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate
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Overview
Description
2,2,2-TRIFLUOROETHYL 2-({[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE is a complex organic compound characterized by the presence of fluorine atoms and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-({[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-({[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2,2,2-TRIFLUOROETHYL 2-({[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-({[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-({[4-Chloro-2-fluoro-5-(2,2,2-trifluoroethyl)thio]phenyl}amino)methyl)benzoate
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
2,2,2-TRIFLUOROETHYL 2-({[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of a trifluoroethyl group and an indole moiety. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H24F4N2O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24F4N2O3/c1-12-14(17-10-13(22)6-7-18(17)27-12)8-9-26-19(28)15-4-2-3-5-16(15)20(29)30-11-21(23,24)25/h6-7,10,15-16,27H,2-5,8-9,11H2,1H3,(H,26,28) |
InChI Key |
HQXIZVJDSDFGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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